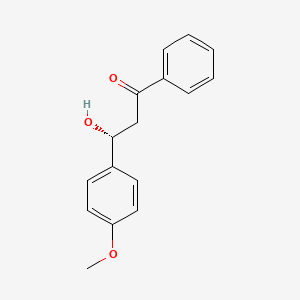![molecular formula C19H26N2O6S2 B12604070 3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine CAS No. 647852-39-9](/img/structure/B12604070.png)
3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’-O position and a tert-butyldisulfanyl group attached to a but-1-yn-1-yl chain at the 5-position of the 2’-deoxyuridine scaffold
Métodos De Preparación
The synthesis of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.
Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Alkyne Introduction: The 5-position of the uridine is functionalized with a but-1-yn-1-yl group through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.
Disulfide Formation: The terminal alkyne is then reacted with tert-butyl disulfide under basic conditions to introduce the tert-butyldisulfanyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Major products formed from these reactions include thiols, sulfoxides, sulfones, and triazoles .
Aplicaciones Científicas De Investigación
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs and can be used in click chemistry reactions to create diverse molecular architectures.
Biology: This compound can be used in studies of nucleic acid interactions and modifications, particularly in the context of DNA and RNA research.
Medicine: Nucleoside analogs are often investigated for their potential antiviral and anticancer properties. This compound could be evaluated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication and repair. The pathways involved may include the activation of DNA damage response mechanisms and the inhibition of key enzymes required for nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar compounds to 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine include other nucleoside analogs with modifications at the 3’ and 5’ positions. Examples include:
3’-O-Methyl-5-iodo-2’-deoxyuridine: This compound has a methyl group at the 3’-O position and an iodine atom at the 5-position.
5-Ethynyl-2’-deoxyuridine: This analog has an ethynyl group at the 5-position.
5-(2-Azidoethyl)-2’-deoxyuridine: This compound features an azidoethyl group at the 5-position.
The uniqueness of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine lies in its combination of an acetyl group at the 3’-O position and a tert-butyldisulfanyl group at the 5-position, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
647852-39-9 |
|---|---|
Fórmula molecular |
C19H26N2O6S2 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[5-[4-(tert-butyldisulfanyl)but-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26N2O6S2/c1-12(23)26-14-9-16(27-15(14)11-22)21-10-13(17(24)20-18(21)25)7-5-6-8-28-29-19(2,3)4/h10,14-16,22H,6,8-9,11H2,1-4H3,(H,20,24,25)/t14-,15+,16+/m0/s1 |
Clave InChI |
UIXRPQXRKUAARX-ARFHVFGLSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCCSSC(C)(C)C |
SMILES canónico |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCCSSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
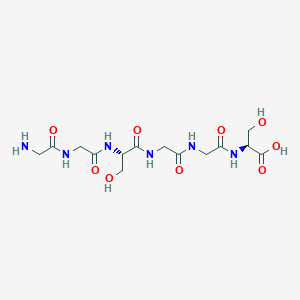
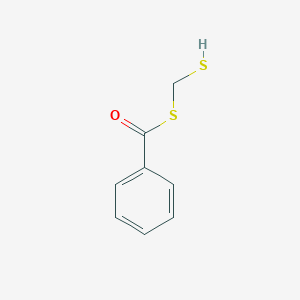

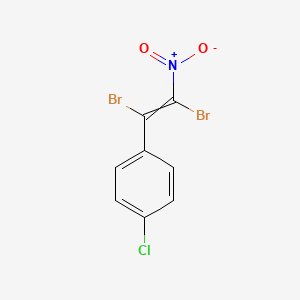


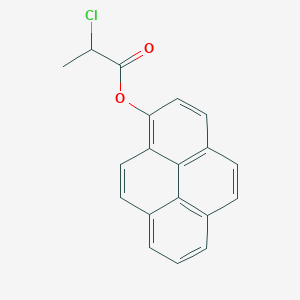

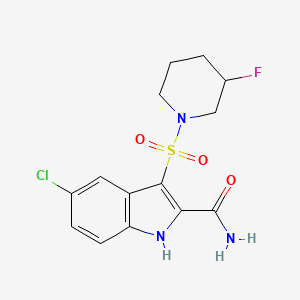
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
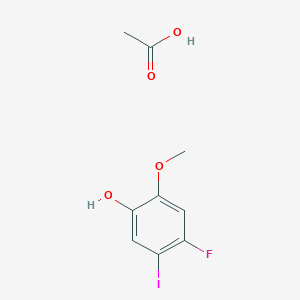
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
